2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial, antifungal, and antiviral properties. In medicine, derivatives of imidazole, including 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid, have shown promise as therapeutic agents for various diseases . Industrially, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives such as clemizole, etonitazene, and enviroxime. While these compounds share a common imidazole core, they differ in their specific substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and enviroxime is an antiviral agent . The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(2-oxo-3-phenylimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChI Key |
BRTPCDASNOJWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.